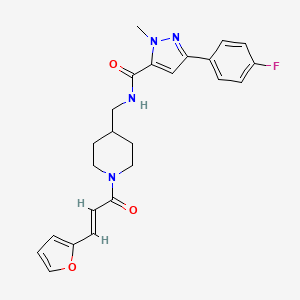

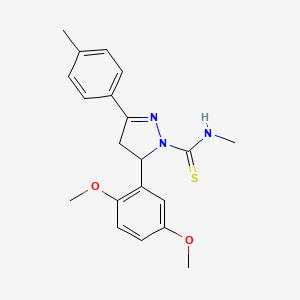

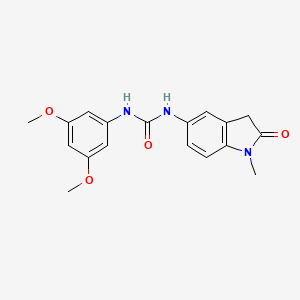

Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl carbamate (EC), also known as urethane, is a substance commonly found in fermented foods and alcoholic beverages. It has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating that it is probably carcinogenic to humans. EC is formed through reactions between ethanol and cyanate or N-carbamyl compounds and can be present at levels ranging from ng/L to mg/L in various food matrices .

Synthesis Analysis

The synthesis of EC in food and beverages involves several chemical mechanisms. It can be produced from urea and proteins like citrulline during fermentation or from cyanide and hydrocyanic acid via EC precursors such as cyanate. The formation of EC can occur through simple ethanolysis of urea in a liquid phase or through more complex photochemical oxidation of cyanide ions or heterogeneous gas/solid catalytic reactions .

Molecular Structure Analysis

EC has a simple and small molecular structure with a molecular weight of 89.09 Da, which has posed challenges in the development of immunoassays for its detection. However, by reacting EC with 9-xanthydrol to form xanthyl ethyl carbamate (XEC), it has been possible to produce antibodies specific to XEC, which can then be used in competitive indirect ELISA for the determination of EC .

Chemical Reactions Analysis

EC can react with various substances, and its detection often involves derivatization reactions. For instance, in the determination of EC in cachaça, a derivatization with xanthydrol is performed prior to analysis by HPLC-FLD. Similarly, in the development of an immunoassay for EC, a pre-analysis derivatization step is used to convert EC to XEC, which is then detected by the assay .

Physical and Chemical Properties Analysis

The physical and chemical properties of EC have been extensively studied due to its potential health risks. Analytical methods for the detection of EC in various food matrices have been established, including HPLC, GC-MS, and ELISA, with varying limits of detection and quantification. These methods have been validated for accuracy, reproducibility, and linearity over a range of concentrations. Solid-phase extraction and multidimensional gas chromatography/mass spectrometry are among the techniques used to remove matrix interference and accurately quantify EC .

Mitigation strategies to reduce EC levels in food products include physical, chemical, enzymatic, and genetic engineering methods. Additionally, natural products have been suggested to provide protection against EC-induced toxicity by modulating oxidative stress .

Applications De Recherche Scientifique

Antimitotic Agents and Biological Systems

Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate has shown activity in biological systems, particularly as an antimitotic agent. The S- and R-isomers of this compound have been found to be active in several biological systems, with the S-isomer being more potent. These isomers have been studied for their role in cell mitosis and their effectiveness in different biological contexts (Temple & Rener, 1992).

Synthesis and Structure Analysis

The chemical synthesis and structural analysis of ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate and its derivatives have been extensively studied. This research focuses on understanding the molecular structure, tautomerism, and the formation of different tautomeric forms. These studies are crucial for developing new compounds with enhanced biological activities (Brbot-Šaranović et al., 2001).

Potential Anticancer Applications

Studies have explored the potential of this compound as an anticancer agent. The focus has been on its effects on cell proliferation and mitotic index in cultured cells, and its effectiveness against leukemia in mice models. The aim is to develop new therapeutic agents that can inhibit cancer cell growth (Temple et al., 1983).

Prodrug Development

Research on ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate has also contributed to the development of prodrugs. These are compounds that undergo specific chemical changes in the body to become an active pharmacological agent. This research is essential for designing drugs with improved efficacy and reduced side effects (Saari et al., 1990).

Exploration in Organic Synthesis

The compound has been utilized in various organic synthesis processes. Its reactions and transformations provide insights into developing new synthetic methodologies, which are pivotal in medicinal chemistry and drug design (Smith et al., 2013).

Insect Pest Control Research

This compound has been part of research in developing insect control agents. It has been studied for its potential use in controlling insect populations, especially in agricultural settings, contributing to the development of more effective and environmentally friendly pest control methods (Wimmer et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl N-[4-(2-carbamoylphenoxy)but-2-ynyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-2-19-14(18)16-9-5-6-10-20-12-8-4-3-7-11(12)13(15)17/h3-4,7-8H,2,9-10H2,1H3,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSRQALJZZLQAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC#CCOC1=CC=CC=C1C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propanamide](/img/structure/B2481577.png)

![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481581.png)

![N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2481586.png)

![4-ethoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2481592.png)

![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2481595.png)